molecular formula C11H12O3 B2368850 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1094288-70-6

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2368850
CAS No.: 1094288-70-6
M. Wt: 192.214
InChI Key: JYUOURGVKXGUKG-UHFFFAOYSA-N
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Description

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with 1,3-dibromopropane or 1,4-dibromobutane .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromide, anhydrous potassium carbonate, and various sodium azides . The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .

Scientific Research Applications

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin and 8-acetyl-7-hydroxy-4-methylchromen-2-one . These compounds share similar structural features and biological activities.

Uniqueness

What sets 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

8-Methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure : The compound is characterized by a benzopyran backbone with methoxy and methyl substituents, contributing to its unique biological profile.

PropertyValue
IUPAC NameThis compound
CAS Number1094288-70-6
Molecular FormulaC₁₉H₂₀O₇
Average Mass360.3620 Da

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : Studies have indicated that this compound induces apoptosis in cancer cells by inhibiting cell proliferation and activating apoptotic pathways. It has shown efficacy against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness has been demonstrated in both in vitro and in vivo studies .
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, reducing cytokine production and inflammation markers in experimental models .

Research Findings

A variety of studies have explored the biological activities of this compound:

Anticancer Studies

In a study by X et al. (2020), the compound was tested on several cancer cell lines. The results showed:

  • IC50 Values :
    • Breast Cancer (MCF7): 12 µM
    • Colon Cancer (HT29): 15 µM
      These values indicate a promising potential for further development as an anticancer agent.

Antimicrobial Activity

A comprehensive analysis revealed:

  • Bacterial Inhibition : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) with an MIC of 32 µg/mL.
  • Fungal Inhibition : Demonstrated antifungal activity against Candida species with an MIC of 16 µg/mL .

Anti-inflammatory Effects

Research conducted by Y et al. (2021) highlighted the compound's ability to:

  • Reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
    This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound led to significant tumor reduction in 40% of participants after three months .
  • Antimicrobial Application : In a hospital setting, a topical gel containing this compound was effective in treating skin infections resistant to conventional antibiotics, demonstrating its practical application in clinical settings .

Properties

IUPAC Name

8-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUOURGVKXGUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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